molecular formula C10H13ClN2O B2556458 6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide CAS No. 585544-25-8

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide

Cat. No.: B2556458
CAS No.: 585544-25-8
M. Wt: 212.68
InChI Key: YCFCSWPNAGYWJR-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.68 g/mol . It is also known by its IUPAC name, 6-chloro-N-isobutylnicotinamide . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6-position and an isobutyl group at the nitrogen of the carboxamide group.

Chemical Reactions Analysis

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

6-Chloro-N-(2-methylpropyl)pyridine-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-7(2)5-13-10(14)8-3-4-9(11)12-6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFCSWPNAGYWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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